2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole
Description
2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 5-position with a cyclobutyl moiety. This structure combines the electron-withdrawing sulfur and nitrogen atoms of the thiadiazole ring with the steric bulk of the cyclobutyl group and the reactivity of the chloromethyl substituent.
Properties
IUPAC Name |
2-(chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-4-6-9-10-7(11-6)5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRUWGWXWXYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with thiocarbonyl diimidazole, followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with dienes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole, as promising anticancer agents. For instance:
- Cell Growth Inhibition : Compounds containing the thiadiazole moiety have shown significant growth inhibitory effects against various cancer cell lines. For example, derivatives of 1,3,4-thiadiazoles exhibited IC values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis in cancer cells through various biochemical pathways .
Antimicrobial Activity
The presence of the thiadiazole ring in 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole has been associated with notable antimicrobial properties:
- Bacterial Inhibition : Thiadiazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics like amoxicillin .
- Fungal Activity : Some derivatives have also been evaluated for antifungal activity, displaying promising results against common fungal pathogens .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Development : It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds which may possess enhanced biological activities .
- Material Science : The unique properties of thiadiazoles make them suitable for applications in materials science, particularly in the development of new polymers and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiadiazole ring may also interact with metal ions or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Variations
The 1,3,4-thiadiazole scaffold is highly modular, with substituents at the 2- and 5-positions dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., Cl in chloromethyl) enhance the electrophilicity of the thiadiazole ring, facilitating reactions at the 2-position. Conversely, amino or methoxy groups increase electron density, altering solubility and interaction with biological targets .
- Biological Relevance: Derivatives with aryl substituents (e.g., 4-chlorophenyl) exhibit enhanced antimicrobial and anticonvulsant activities, while chloromethyl groups serve as handles for further functionalization .
Biological Activity
The compound 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole is part of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews its biological effects, synthesizing findings from various studies to highlight its potential as a therapeutic agent.
Chemical Structure and Properties
The structure of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole features a thiadiazole ring that contributes to its biological activity. The presence of the chloromethyl group enhances its reactivity and potential pharmacological properties. The cyclobutyl moiety may also influence the compound's interaction with biological targets.
Antimicrobial Activity
1,3,4-Thiadiazoles exhibit significant antimicrobial properties. Studies have shown that derivatives of this class can inhibit a range of pathogens:
- Bacterial Inhibition : Compounds in this category have demonstrated efficacy against Gram-positive and Gram-negative bacteria. For instance, certain thiadiazole derivatives showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Some derivatives have been effective against fungal strains such as Candida albicans, with MIC values indicating potent antifungal activity .
Anti-Cancer Activity
Research indicates that 2-(Chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole and its derivatives possess notable anti-cancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 and HepG2) have shown that certain thiadiazole derivatives can induce apoptosis and inhibit cell proliferation effectively. For example, one derivative exhibited an IC50 value of 15 nM against HDAC1 cell lines .
- Mechanisms of Action : The anti-tumor effects are attributed to the disruption of cellular processes such as DNA replication and repair mechanisms .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory potential of 1,3,4-thiadiazoles has been documented:
- In Vivo Studies : Animal models treated with thiadiazole derivatives showed reduced inflammation markers compared to control groups. The compounds were effective in reducing edema in carrageenan-induced paw edema models .
- Pain Relief : Analgesic activity was demonstrated through behavioral tests in rodents, where treated groups exhibited significant pain relief compared to untreated controls .
Data Table: Summary of Biological Activities
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Kandemir et al. (2022) synthesized various thiadiazole compounds and assessed their cytotoxicity across different concentrations. Their findings indicated a dose-dependent relationship between compound concentration and cell viability .
- Parikh et al. (2020) explored the anti-tuberculosis activity of oxadiazole and thiadiazole derivatives, leading to the identification of promising candidates against resistant strains of Mycobacterium tuberculosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
